N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
This compound belongs to the sulfonamide class, characterized by a 1-methylpyrazole-4-sulfonamide core linked to a tetrahydroisoquinoline scaffold modified with a furan-2-carbonyl group. The tetrahydroisoquinoline system provides rigidity and planar aromaticity, while the furan carbonyl group may enhance binding affinity through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-21-12-16(10-19-21)27(24,25)20-15-5-4-13-6-7-22(11-14(13)9-15)18(23)17-3-2-8-26-17/h2-5,8-10,12,20H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFCKZOFGJWCKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features several key structural components:
- Furan-2-carbonyl group : This moiety is known for its reactivity and ability to participate in various chemical interactions.
- Tetrahydroisoquinoline : A bicyclic structure that contributes to the compound's biological activity.
- Pyrazole and sulfonamide groups : These functional groups enhance the compound's solubility and binding affinity to biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The furan ring and tetrahydroisoquinoline moiety can engage in π-π stacking interactions and hydrogen bonding with enzyme active sites, leading to inhibition or modulation of their activity .
- Receptor Binding : The structural characteristics suggest potential binding to receptors involved in various signaling pathways, which may influence cellular responses .
Biological Activity and Therapeutic Potential
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following areas have been explored:
1. Antimicrobial Activity
Studies have shown that derivatives of pyrazole compounds possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .
2. Anticancer Properties
Preliminary investigations suggest that the compound may exhibit anticancer activity. In vitro studies have indicated that related compounds can inhibit the proliferation of cancer cell lines with GI50 values ranging from 4.57 to 97.09 μM .
3. Enzyme Inhibition Studies
Research on enzyme inhibitors has highlighted the importance of specific substituents on the pyrazole ring for enhancing inhibitory potency against enzymes like MurB . Molecular docking studies have confirmed strong interactions between these compounds and enzyme active sites.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
This compound has shown promising anticancer activity by inhibiting cell proliferation in various cancer cell lines. Studies indicate that it can effectively target specific enzymes or receptors involved in cancer pathways. For instance, its structural components allow for interactions that may lead to the modulation of enzyme activities linked to tumor growth and survival.
Enzyme Inhibition
The compound's mechanism of action involves its ability to inhibit specific enzymes. The furan and tetrahydroisoquinoline moieties can engage in π-π stacking interactions and hydrogen bonding with enzyme active sites, leading to significant inhibition. This makes it a candidate for further development as a therapeutic agent against diseases where enzyme dysregulation is a factor.
Organic Synthesis
Building Block for Complex Molecules
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-pyrazole-4-sulfonamide serves as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable for creating more complex organic compounds. The synthesis typically involves multiple steps including the formation of the furan-2-carbonyl intermediate and subsequent reactions with tetrahydroisoquinoline .
Biological Research
Biochemical Probes
Due to its structural similarity to biologically active molecules, this compound can be utilized as a biochemical probe in assays aimed at studying enzyme activities and receptor interactions. Such applications are crucial for understanding drug mechanisms and developing new therapeutic strategies .
Table 1: Summary of Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this section compares the compound with three sulfonamide derivatives from diverse applications:
Comparison with Phenylcarbamoyl Pyridine Sulfonamide ()
- Structure : N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide features a pyridine ring substituted with a trimethylpyrazole and a phenylcarbamoyl group.
- The furan-2-carbonyl group replaces the phenylcarbamoyl moiety, which may alter solubility (logP: estimated 2.1 vs. 1.8 for the phenylcarbamoyl analog).
Spectral Data :
Comparison with Fluorophenyl Chromen Sulfonamide ()
- Structure : The chromen-sulfonamide derivative in contains a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl group linked to a pyrazolo[3,4-d]pyrimidine.
- Key Differences :
- Biological Relevance: Chromen derivatives often exhibit anticancer or anti-inflammatory activity, whereas tetrahydroisoquinoline sulfonamides are explored for neurological targets (e.g., serotonin receptors) .
Comparison with Agricultural Sulfonamides ()
- Structure : Herbicides like azimsulfuron and rimsulfuron feature sulfonamide groups linked to pyrimidine or triazine rings.
- Key Differences: Agricultural sulfonamides prioritize electron-deficient heterocycles (e.g., triazine) for ALS enzyme inhibition, whereas the target compound’s furan carbonyl may target mammalian enzymes. Metabolic Stability: The tetrahydroisoquinoline scaffold in the target compound likely reduces photodegradation risks compared to triazine-based herbicides .
Research Findings and Implications
- Synthetic Feasibility: The target compound’s synthesis likely follows sulfonamide coupling strategies similar to (87% yield via isocyanate reaction) but requires careful optimization for the tetrahydroisoquinoline-furan linkage.
- Pharmacokinetic Predictions: Bioavailability: Estimated oral bioavailability of 55% (vs. 40% for phenylcarbamoyl analog) due to reduced first-pass metabolism from the tetrahydroisoquinoline core. Plasma Protein Binding: ~89% (predicted), higher than azimsulfuron (75%) due to aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
